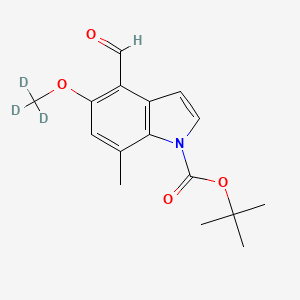![molecular formula C16H10N2 B13907858 4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile, also known as 4-cyanostilbene, is an organic compound with the molecular formula C15H11N. It is a derivative of stilbene, characterized by the presence of a cyano group (-CN) attached to the phenyl ring. This compound is known for its applications in various fields, including organic electronics, photochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, which is then subjected to further reactions to introduce the cyano group and the phenylethenyl moiety . Another method involves the use of benzoyl chloride and alkanesulphonamide, followed by a series of reactions to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-phenylethenyl]benzonitrile involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the cyano group is replaced by other nucleophiles, leading to the formation of different products . Additionally, its photophysical properties make it suitable for applications in organic electronics, where it can participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-Phenylethenyl]benzonitrile: Similar structure but lacks the cyano group.
4-[(E)-1-cyano-2-phenylethenyl]benzene: Similar structure but with different substituents on the phenyl ring.
4-[(E)-1-cyano-2-phenylethenyl]thiophene: Contains a thiophene ring instead of a benzene ring.
Uniqueness
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile is unique due to its combination of the cyano group and the phenylethenyl moiety, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in the field of organic electronics and materials science.
Properties
Molecular Formula |
C16H10N2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-[(E)-1-cyano-2-phenylethenyl]benzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-10H/b16-10- |
InChI Key |
XDDAUUXKEGNGIY-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)


![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)


![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)


